molecular formula C23H15FN2O3 B14095528 2-Benzyl-7-fluoro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Benzyl-7-fluoro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14095528
M. Wt: 386.4 g/mol
InChI Key: KDVBHYAWTGPWFP-UHFFFAOYSA-N
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Description

2-Benzyl-7-fluoro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chromeno[2,3-c]pyrrole core, which is fused with a pyridine ring and substituted with benzyl and fluoro groups. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Benzyl-7-fluoro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Substitution with Benzyl and Fluoro Groups: The benzyl and fluoro groups are introduced through nucleophilic substitution reactions, where the appropriate benzyl and fluoro reagents are used.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-Benzyl-7-fluoro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as alkyl or aryl groups, using reagents like alkyl halides or aryl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Benzyl-7-fluoro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Benzyl-7-fluoro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-Benzyl-7-fluoro-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds also contain a heterocyclic core and are known for their diverse biological activities.

    Imidazole Derivatives: These compounds have a similar structure and are used in the development of pharmaceuticals and agrochemicals.

    Pyrrole Derivatives: These compounds share the pyrrole core and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H15FN2O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-benzyl-7-fluoro-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H15FN2O3/c24-16-8-9-18-17(11-16)21(27)19-20(15-7-4-10-25-12-15)26(23(28)22(19)29-18)13-14-5-2-1-3-6-14/h1-12,20H,13H2

InChI Key

KDVBHYAWTGPWFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CN=CC=C5

Origin of Product

United States

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